molecular formula C10H12F2N2O B13174346 5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole

5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole

Cat. No.: B13174346
M. Wt: 214.21 g/mol
InChI Key: MMHFDZQGWNAUJN-UHFFFAOYSA-N
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Description

5-{4,4-difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C10H12F2N2O This compound is known for its unique bicyclic structure, which includes a pyrazole ring and a difluorinated oxabicycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves multiple steps. One common route includes the following steps:

    Formation of the oxabicycloheptane ring: This can be achieved through the oxidation of cyclohexene using dendritic complexes.

    Introduction of the difluoro groups: Fluorination reactions are carried out using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Pyrazole ring formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Halogen substitution reactions can be performed to replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluorinated oxabicycloheptane moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4,4-difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrazole is unique due to its combination of a difluorinated oxabicycloheptane and a pyrazole ring

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

5-(4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole

InChI

InChI=1S/C10H12F2N2O/c1-14-7(2-5-13-14)10-4-3-9(11,12)6-8(10)15-10/h2,5,8H,3-4,6H2,1H3

InChI Key

MMHFDZQGWNAUJN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C23CCC(CC2O3)(F)F

Origin of Product

United States

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